Glucosyl salicylate is a benzoate ester formed through the condensation of the carboxy group of salicylic acid with the anomeric hydroxy group of D-glucose. This compound is recognized for its potential therapeutic applications, particularly in the field of anti-inflammatory and analgesic treatments due to its ability to inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis .
The synthesis of glucosyl salicylate can be accomplished through:
The chemical synthesis may involve protecting groups for functional groups that are not involved in the reaction, followed by deprotection steps after the formation of glucosyl salicylate. The enzymatic approach is more straightforward, often requiring optimization of enzyme concentration and reaction conditions (pH, temperature) for maximum yield .
Glucosyl salicylate has a molecular formula of C₉H₁₀O₇ and a molecular weight of 218.17 g/mol. Its structure consists of a glucose moiety linked to a salicylate group, which imparts both hydrophilic and lipophilic characteristics to the molecule.
Glucosyl salicylate can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on the reagents used. For instance, oxidation typically requires acidic conditions, while reduction may require anhydrous solvents to prevent hydrolysis.
Glucosyl salicylate exerts its biological effects primarily through inhibition of cyclooxygenase enzymes, which play a critical role in prostaglandin synthesis. By inhibiting these enzymes, glucosyl salicylate reduces inflammation and pain associated with various conditions.
The mechanism involves displacement of adenosine triphosphate by adenosine monophosphate or adenosine diphosphate at specific sites on the AMP-activated protein kinase subunit, leading to conformational changes that promote phosphorylation and inhibit dephosphorylation processes .
Research indicates that glucosyl salicylate influences cellular metabolism and modulates defense responses in plants, suggesting a broader role in biochemical pathways beyond its anti-inflammatory effects .
Relevant data includes melting point (around 120 °C) and boiling point (decomposes before boiling) which are critical for handling and storage considerations .
Glucosyl salicylate has several scientific uses:
Glucosyl salicylate (C₁₃H₁₆O₈) is a phenolic secondary metabolite formed through the glycosylation of salicylic acid (SA), a core plant defense hormone. Structurally, it consists of a β-D-glucose molecule conjugated to the carboxyl group of SA via an ester bond, resulting in a benzoate ester subtype [4] [10]. This O-acyl carbohydrate derivative exhibits chirality, with its anomeric carbon configuration critically influencing biological activity. The compound systematically named D-glucosyl salicylate (CHEBI:133564) has the IUPAC designation [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate [6]. Key structural features include:
Table 1: Molecular Identifiers of Glucosyl Salicylate
Property | Value | |
---|---|---|
Molecular Formula | C₁₃H₁₆O₈ | |
Average Mass | 300.26 g/mol | |
SMILES Notation | OC(=O)C1=CC=CC=C1OOC₂OC(CO)C(O)C(O)C₂O | |
InChIKey | XNHKMZHWRNMFCU-HMUNZLOLSA-N | |
ChEBI ID | 133564 | |
Canonicalized SMILES | C1=CC=C(C(=C1)C(=O)O[C@H]2C@@HO)O | [6] [10] |
The discovery of glucosyl salicylate is intertwined with research on salicylic acid metabolism in plant-pathogen interactions. Initial evidence emerged in the late 1990s when pathogen-inducible UDP-glucosyltransferases (UGTs) were purified from tobacco (Nicotiana tabacum). In 1999, a landmark study cloned and characterized a UDP-glucose:salicylic acid glucosyltransferase that produced both glucosyl salicylate (SGE, ester-linked) and salicylate 2-O-β-D-glucoside (SAG, ether-linked) in vitro [7]. This enzyme displayed:
Subsequent research in Arabidopsis thaliana identified two specific UGTs: UGT74F1 (primarily forming SAG) and UGT74F2 (preferentially producing glucosyl salicylate/SGE with 10-fold higher activity) [8]. These enzymes were shown to:
Table 2: Key Enzymes in Glucosyl Salicylate Biosynthesis
Enzyme | Plant Species | Substrate Specificity | Main Product | Induction Trigger | |
---|---|---|---|---|---|
SA GTase | Nicotiana tabacum | SA, phenolic compounds | SGE + SAG | Pathogens, exogenous SA | |
UGT74F1 | Arabidopsis | SA (carboxyl group) | Glucosyl salicylate (SGE) | Pseudomonas infection | |
UGT74F2 | Arabidopsis | SA (hydroxyl > carboxyl groups) | Predominantly SAG | Salicylic acid treatment | |
UGT71C3 | Arabidopsis | Methyl salicylate (not free SA) | MeSA glucoside | Pst DC3000/avrRpt2 infection | [2] [7] [8] |
Glucosyl salicylate serves as a critical metabolic node in the salicylic acid signaling network that orchestrates systemic acquired resistance (SAR). Biochemical studies reveal its formation constitutes a reversible inactivation mechanism that regulates SA bioavailability:
Liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS/MS) analyses of Arabidopsis tissues confirm glucosyl salicylate accumulation increases >8-fold within 24 hours post-pathogen recognition, preceding PR gene expression [8]. This metabolite’s dynamics demonstrate how glucosylation fine-tunes the amplitude and duration of SA-mediated defense signals.
Table 3: Glucosyl Salicylate in Defense Regulation
Biological Role | Mechanism | Experimental Evidence | |
---|---|---|---|
SA Homeostasis | Reversible inactivation via ester bond hydrolysis | ²H₆-SA tracer studies show interconversion with free SA | |
SAR Attenuation | Sequestration of MeSA/SA pools in glucosylated forms | ugt71c3 mutants exhibit stronger SAR than overexpression lines | |
Defense Resource Optimization | Prevention of uncontrolled SA diffusion | Tissue-specific glucoside accumulation correlates with infection sites | |
Coordinated Signal Integration | Competition with SA methylation and amino acid conjugation pathways | UGT74F2 mutants show altered MeSA and SA-Asp levels | [2] [8] |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: